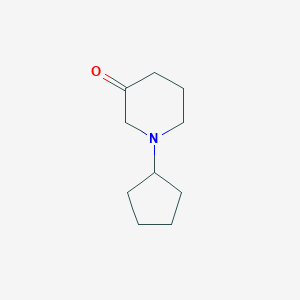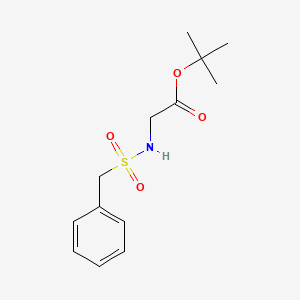
2,4-Dichloro-8-iodoquinazoline
Overview
Description
2,4-Dichloro-8-iodoquinazoline (CAS# 959237-40-2) is a research chemical compound . It has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 .
Molecular Structure Analysis
The molecule contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
2,4-Dichloro-8-iodoquinazoline has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 . Unfortunately, specific physical properties like boiling point, melting point, and solubility were not found.Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
2,4-Dichloro-8-iodoquinazoline serves as a versatile intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal in creating novel polysubstituted derivatives with potential applications in pharmaceuticals and materials science . For instance, it can undergo Suzuki-Miyaura cross-coupling to yield compounds that act as ghrelin receptor and vasopressin V1b receptor antagonists .
Drug Discovery
The compound’s halogen atoms are reactive sites that can be used to create a variety of drug molecules. It has been utilized in the synthesis of tyrosine kinase inhibitors, such as Lapatinib, which targets EGFR and HER2 to inhibit the proliferation of breast cancer cells .
Organic Synthesis
In organic chemistry, 2,4-Dichloro-8-iodoquinazoline is employed to synthesize complex organic structures. Its reactivity allows for the formation of carbon-heteroatom bonds, leading to diverse organic molecules with potential therapeutic properties .
Aurora A Kinase Inhibition
The compound is used to generate selective inhibitors of Aurora A kinase, an enzyme implicated in the regulation of mitosis. Inhibitors derived from 2,4-Dichloro-8-iodoquinazoline can potentially be used in cancer treatment to control cell division .
Angiogenesis Inhibition
Derivatives of 2,4-Dichloro-8-iodoquinazoline, such as CP-724,714, have been investigated for their role as selective ErbB2 angiogenesis inhibitors. These compounds could offer new avenues for the treatment of various cancers by inhibiting the formation of new blood vessels that tumors need to grow .
properties
IUPAC Name |
2,4-dichloro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKBCBSWUKDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652957 | |
| Record name | 2,4-Dichloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-iodoquinazoline | |
CAS RN |
959237-40-2 | |
| Record name | 2,4-Dichloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)








![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)
